N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide
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Overview
Description
N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide typically involves multiple steps, including:
Suzuki–Miyaura Coupling: This reaction is used to form the biphenyl structure by coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst.
Amide Formation: The final step involves the formation of the amide bond between the carboxylic acid and the amine group of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Shares the biphenyl structure but lacks the piperazine and naphthalene moieties.
3,4-Dimethoxyphenethylamine: Contains methoxy groups and an aromatic ring but differs in the overall structure and functional groups.
Uniqueness
N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C36H33N3O3 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[3-[4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carbonyl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C36H33N3O3/c1-42-34-24-29(26-8-3-2-4-9-26)15-17-32(34)25-38-18-20-39(21-19-38)36(41)31-12-7-13-33(23-31)37-35(40)30-16-14-27-10-5-6-11-28(27)22-30/h2-17,22-24H,18-21,25H2,1H3,(H,37,40) |
InChI Key |
QNGKHTDAPWDVKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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